

# Spectroscopic Profile of Methyl 5-chlorofuran-2-carboxylate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methyl 5-chlorofuran-2-carboxylate**

Cat. No.: **B1357101**

[Get Quote](#)

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Methyl 5-chlorofuran-2-carboxylate**, a heterocyclic compound of interest in chemical research and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar furan derivatives and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

## Compound Information

| Property          | Value                                          |
|-------------------|------------------------------------------------|
| Chemical Name     | Methyl 5-chlorofuran-2-carboxylate             |
| Synonyms          | 5-Chloro-2-furoic acid methyl ester            |
| CAS Number        | 58235-81-7[1]                                  |
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> ClO <sub>3</sub> |
| Molecular Weight  | 160.55 g/mol                                   |
| Exact Mass        | 159.9927217[1]                                 |

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 5-chlorofuran-2-carboxylate**. These predictions are derived from the analysis of related compounds and general principles of spectroscopy.

## Predicted $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum is expected to show signals for the two protons on the furan ring and the three protons of the methyl ester group.

| Chemical Shift ( $\delta$ ) / ppm | Multiplicity | Number of Protons | Assignment        |
|-----------------------------------|--------------|-------------------|-------------------|
| ~7.2 - 7.4                        | d            | 1H                | H-3               |
| ~6.4 - 6.6                        | d            | 1H                | H-4               |
| ~3.9                              | s            | 3H                | -OCH <sub>3</sub> |

Predictions are based on data from similar furan-2-carboxylate derivatives.[2][3]

## Predicted $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum will display signals for the four carbons of the furan ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

| Chemical Shift ( $\delta$ ) / ppm | Assignment        |
|-----------------------------------|-------------------|
| ~158                              | C=O               |
| ~145                              | C-2               |
| ~148                              | C-5               |
| ~120                              | C-3               |
| ~112                              | C-4               |
| ~52                               | -OCH <sub>3</sub> |

Predictions are based on data from analogous furan compounds.[3][4]

## Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                    |
|--------------------------------|---------------|-------------------------------|
| ~3100                          | Medium        | C-H stretching (furan ring)   |
| ~1720 - 1740                   | Strong        | C=O stretching (ester)        |
| ~1580, ~1470                   | Medium-Strong | C=C stretching (furan ring)   |
| ~1250 - 1300                   | Strong        | C-O stretching (ester)        |
| ~1020                          | Medium        | C-O-C stretching (furan ring) |
| ~800                           | Strong        | C-Cl stretching               |

Predicted absorption ranges are based on typical values for furan derivatives and chlorinated aromatic compounds.

## Predicted Mass Spectrometry Data

Mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z     | Interpretation                                                                                    |
|---------|---------------------------------------------------------------------------------------------------|
| 160/162 | Molecular ion peak (M <sup>+</sup> ) with a ~3:1 ratio, characteristic of a single chlorine atom. |
| 129/131 | Loss of -OCH <sub>3</sub>                                                                         |
| 101/103 | Loss of -COOCH <sub>3</sub>                                                                       |

The exact mass of the molecular ion is predicted to be 159.9927.[\[1\]](#)

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:[5][6]

- Weigh 5-10 mg of **Methyl 5-chlorofuran-2-carboxylate** for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR) into a clean, dry vial.[5]
- Add 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ , acetone- $\text{d}_6$ , or  $\text{DMSO-d}_6$ ).[5]
- Gently swirl the vial to ensure the sample is fully dissolved.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[5]
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- Acquire the  $^{13}\text{C}$  NMR spectrum, which may require a larger number of scans due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):[6]

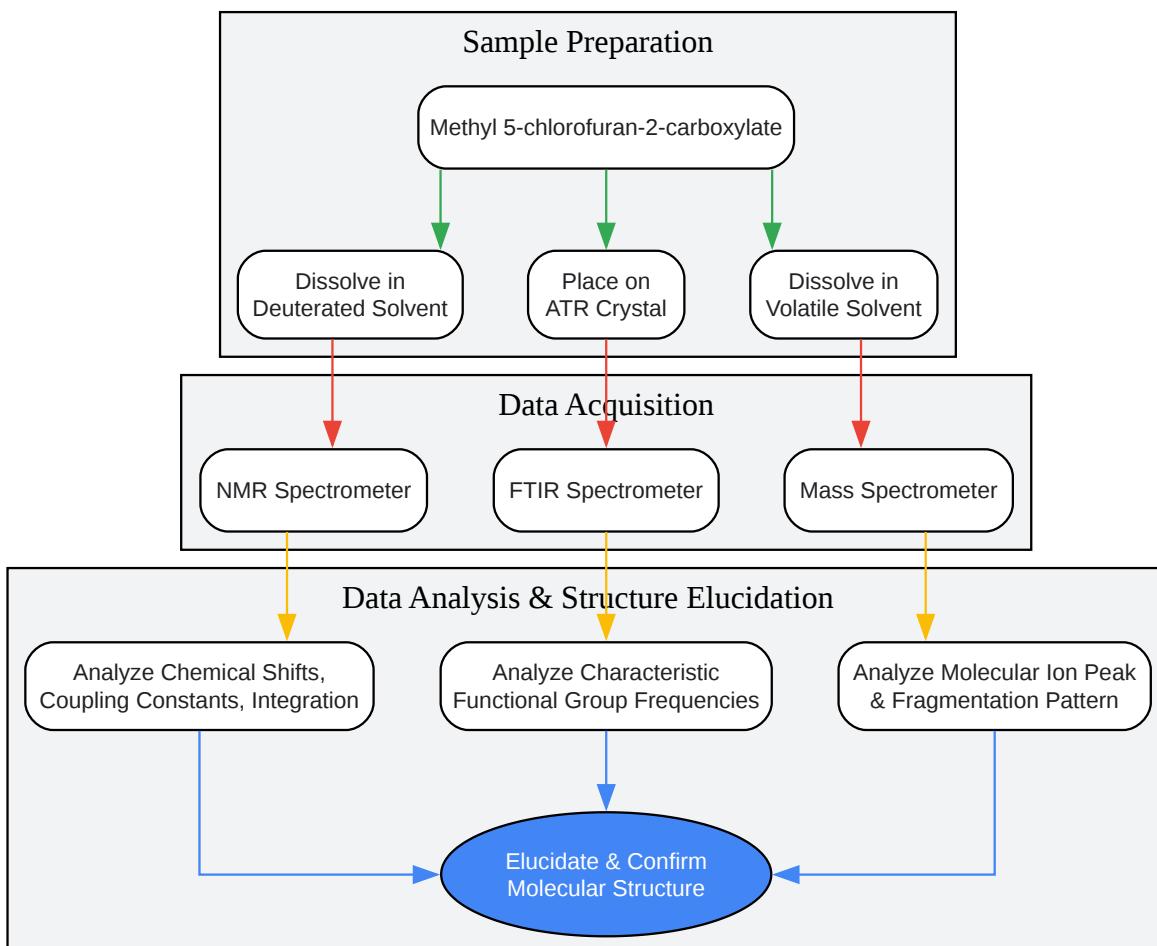
- Ensure the ATR crystal is clean.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

### Data Acquisition:[6]

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum.
- The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

### Sample Preparation:


- For techniques like Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC).
- For Electrospray Ionization (ESI), the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.[7]

### Data Acquisition:[8][9]

- The sample is introduced into the ion source where molecules are ionized.[8][9]
- The resulting ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8][10]
- The detector records the abundance of ions at each m/z value to generate the mass spectrum.[8][9]

## Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like **Methyl 5-chlorofuran-2-carboxylate**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. lookchem.com [lookchem.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 10. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-chlorofuran-2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1357101#spectroscopic-data-of-methyl-5-chlorofuran-2-carboxylate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)